molecular formula C15H18BrNO3S B2414361 (3-bromophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1704633-13-5

(3-bromophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2414361
CAS No.: 1704633-13-5
M. Wt: 372.28
InChI Key: JETDGCAHFQHXDR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other compounds. This can provide valuable information about its properties and potential uses .


Physical and Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity). These properties can influence how the compound is used .

Scientific Research Applications

Synthesis and Antibacterial Activity

A novel class of derivatives related to (3-bromophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone has been synthesized and characterized. These compounds have exhibited significant in vitro antibacterial activity, showcasing their potential in antibacterial applications (B. Reddy et al., 2011).

Structural and Stereochemical Analysis

Research on isomeric 8-benzyl-2-[(4-bromophenyl)(hydroxy)methyl]-8-azabicyclo[3.2.1]octan-3-ones, structurally related to this compound, reveals insights into their crystal structures and absolute configurations. This includes studies on intermolecular hydrogen bonding and π-π interactions, providing valuable information for the development of related compounds (K. Brzezinski et al., 2013).

Synthesis of Analogs and Derivatives

The synthesis of related compounds and potential metabolites to this compound provides a pathway to explore its pharmacological potential. These synthetic approaches could help in understanding the structure-activity relationships and in developing new therapeutic agents (A. Andersen et al., 1997).

Potential in Nematicidal Activity

Innovative compounds derived from the this compound framework have been evaluated for nematicidal activity. The findings indicate promising applications in agricultural pest control, with some derivatives exhibiting substantial lethal rates against pinewood and root-knot nematodes (Jun Xu et al., 2021).

Mechanism of Action

The mechanism of action describes how the compound interacts with biological systems. This is particularly important for compounds used in medicine .

Safety and Hazards

Safety and hazard analysis involves studying the potential risks associated with the compound. This can include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could also involve the development of new synthesis methods or the discovery of new reactions .

Properties

IUPAC Name

(3-bromophenyl)-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO3S/c1-21(19,20)14-8-12-5-6-13(9-14)17(12)15(18)10-3-2-4-11(16)7-10/h2-4,7,12-14H,5-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETDGCAHFQHXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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